molecular formula C12H23NO3 B8515582 Tert-butyl methyl-(2-methyl-5-oxopentan-2-yl)carbamate

Tert-butyl methyl-(2-methyl-5-oxopentan-2-yl)carbamate

Cat. No. B8515582
M. Wt: 229.32 g/mol
InChI Key: VSVDUIVDDBEIFJ-UHFFFAOYSA-N
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Patent
US08431564B2

Procedure details

To a mixture of 250 mg of 12d and 500 mg of sodium bicarbonate in 3 ml of THF was added 550 mg of Dess-Martin periodinane reagent. After stirring for 1 h the reaction mixture was diluted with water. A few drops of sat. aq. Na2S2O3 solution were added and stirring was prolonged for 5 min. The product was extracted into diethyl ether. The reaction mixture was filtered over decalite, washed once with 1N NaOH, once with water, dried and concentrated. The residue was purified by chromatography over silica gel, using a gradient of CH2Cl2-diethyl ether as eluent, to provide 160 mg of 12e as colorless oil;
Name
12d
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][C:5]([N:8]([CH3:16])[C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:7])[CH3:6].C(=O)(O)[O-].[Na+].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C1COCC1.O.[O-]S([O-])(=S)=O.[Na+].[Na+]>[CH3:16][N:8]([C:5]([CH3:7])([CH2:4][CH2:3][CH:2]=[O:1])[CH3:6])[C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:12])[CH3:13] |f:1.2,6.7.8|

Inputs

Step One
Name
12d
Quantity
250 mg
Type
reactant
Smiles
OCCCC(C)(C)N(C(OC(C)(C)C)=O)C
Name
Quantity
500 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
550 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was prolonged for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into diethyl ether
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over decalite
WASH
Type
WASH
Details
washed once with 1N NaOH, once with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography over silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(OC(C)(C)C)=O)C(C)(CCC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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